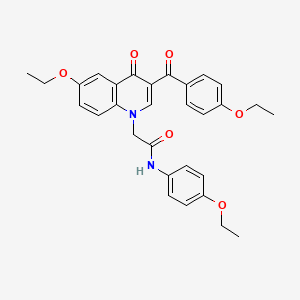

2-(6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

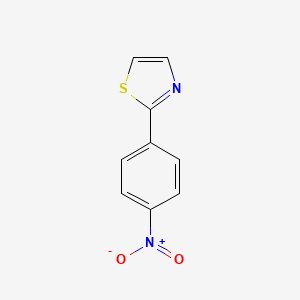

The compound "2-(6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide" is a complex organic molecule that appears to be related to quinoline derivatives. Quinoline is a heterocyclic aromatic organic compound with a structure that includes a benzene ring fused to a pyridine ring. Derivatives of quinoline, such as the ones described in the provided papers, are often explored for their potential biological activities, including antibacterial properties.

Synthesis Analysis

The synthesis of quinoline derivatives can involve multiple steps, including cyclization and substitution reactions. For instance, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives involves a sequence of reactions starting with 2-aminobenzothiazole and proceeding through intermediates involving chloroacetylchloride, hydrazine hydrate, and 4,7-dichloroquinoline . Similarly, the synthesis of N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide involves a key cyclization step of o-[(2-cyanovinyl)amino]benzoate in a tBuONa/tBuOH system . These methods suggest that the synthesis of the compound would likely involve multi-step reactions, possibly including cyclization and acylation steps.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of multiple functional groups attached to the quinoline core. These functional groups, such as ethoxy and acetamide moieties, can significantly influence the chemical behavior and biological activity of the molecules. The presence of a benzoyl group in the compound suggests additional aromatic character, which could affect its electronic properties and interactions with biological targets.

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions, including those that modify the functional groups attached to the quinoline core. For example, the ethoxy groups might be subject to nucleophilic substitution reactions, while the acetamide group could be involved in hydrolysis or condensation reactions. The specific reactivity of "2-(6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide" would depend on the exact placement of these groups within the molecule and the overall molecular context.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary widely depending on their specific substituents. Properties such as solubility, melting point, and stability are influenced by the molecular structure. For example, the presence of multiple ethoxy groups could increase the solubility of the compound in organic solvents. The acetamide group could contribute to the compound's ability to form hydrogen bonds, potentially affecting its boiling point and solubility in water. The antibacterial activity of similar compounds suggests that the compound may also possess biological activity, which would be determined by its ability to interact with bacterial enzymes or cell walls .

科学的研究の応用

Structural Aspects and Properties

Research has explored the structural aspects of amide-containing isoquinoline derivatives, focusing on their ability to form gels and crystalline solids under different conditions. These studies contribute to understanding the molecular interactions and potential applications in material science (Karmakar et al., 2007).

Synthesis and Pharmacological Studies

Another significant application involves the synthesis of novel compounds with potential biological activities. For instance, the creation of phthalimidoxy substituted quinoline derivatives highlights the compound's relevance in medicinal chemistry and pharmacological research (Bhambi et al., 2010).

Metabolism Studies

The metabolism of related chloroacetamide herbicides in human and rat liver microsomes provides insights into the compound's biotransformation and its potential environmental and health impacts (Coleman et al., 2000).

Coordination Complexes and Antioxidant Activity

Research into coordination complexes constructed from pyrazole-acetamide derivatives, including antioxidant activity studies, opens avenues for the application of these compounds in the development of novel antioxidants (Chkirate et al., 2019).

特性

IUPAC Name |

2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30N2O6/c1-4-36-22-11-7-20(8-12-22)29(34)26-18-32(27-16-15-24(38-6-3)17-25(27)30(26)35)19-28(33)31-21-9-13-23(14-10-21)37-5-2/h7-18H,4-6,19H2,1-3H3,(H,31,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMDWXDBEFPLKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC(=O)NC4=CC=C(C=C4)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2-Oxo-2-piperidin-1-ylethyl)sulfanyl-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3018439.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B3018446.png)

![Methyl 2,4-dioxo-3-{6-oxo-6-[(pyridin-2-ylmethyl)amino]hexyl}-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B3018447.png)

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-methylpiperidine-3-carboxamide](/img/structure/B3018459.png)